N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide (CAS 1170380-68-3) is a synthetic small molecule (C₁₁H₁₂BrN₃O₃S₂, MW 378.26 g/mol) belonging to the benzothiazole-acetamide class, distinguished by a 4-bromo substituent on the benzothiazole core and an N-methylmethylsulfonamido side chain linked via an acetamide bridge. This compound is listed in the ZINC virtual screening database (ZINC2191239) with computed physicochemical descriptors including a topological polar surface area (tPSA) of 20 Ų and zero hydrogen bond donors, indicating low polarity and potential membrane permeability.

Molecular Formula C11H12BrN3O3S2
Molecular Weight 378.26
CAS No. 1170380-68-3
Cat. No. B2593212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
CAS1170380-68-3
Molecular FormulaC11H12BrN3O3S2
Molecular Weight378.26
Structural Identifiers
SMILESCN(CC(=O)NC1=NC2=C(S1)C=CC=C2Br)S(=O)(=O)C
InChIInChI=1S/C11H12BrN3O3S2/c1-15(20(2,17)18)6-9(16)13-11-14-10-7(12)4-3-5-8(10)19-11/h3-5H,6H2,1-2H3,(H,13,14,16)
InChIKeyOQMNKVQFVHSPBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide (CAS 1170380-68-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide (CAS 1170380-68-3) is a synthetic small molecule (C₁₁H₁₂BrN₃O₃S₂, MW 378.26 g/mol) belonging to the benzothiazole-acetamide class, distinguished by a 4-bromo substituent on the benzothiazole core and an N-methylmethylsulfonamido side chain linked via an acetamide bridge. This compound is listed in the ZINC virtual screening database (ZINC2191239) with computed physicochemical descriptors including a topological polar surface area (tPSA) of 20 Ų and zero hydrogen bond donors, indicating low polarity and potential membrane permeability. [1] The bromine atom at the 4-position of the benzothiazole ring provides a synthetic handle for further derivatization via cross-coupling reactions, positioning this compound as a versatile intermediate or scaffold for medicinal chemistry exploration.

Why Generic Benzothiazole-Acetamide Substitution Is Inadequate for N-(4-Bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide in Research Procurement


Within the benzothiazole-2-yl acetamide chemical space, even structurally similar analogs exhibit divergent physicochemical and biological profiles that preclude simple interchange. [1] The N-methylmethylsulfonamido moiety in this compound confers a distinct hydrogen-bond acceptor capacity (nine acceptors) while eliminating hydrogen bond donor functionality (zero donors), contrasting sharply with simpler N-(4-bromobenzo[d]thiazol-2-yl)acetamide which retains an amide N–H donor. [2] The bromine position (C4 vs. C6) on the benzothiazole ring further differentiates reactivity in cross-coupling and dictates steric and electronic interactions with biological targets. Given that benzothiazole sulfonamide/acetamide hybrids have demonstrated target-dependent activities ranging from carbonic anhydrase inhibition to antimicrobial effects across published series, even minor structural variations can lead to substantial shifts in potency and selectivity profiles, making compound-specific procurement essential for reproducible research. [3]

Quantitative Differentiation Evidence for N-(4-Bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide (1170380-68-3) Versus Structural Analogs


Hydrogen Bond Donor/Acceptor Profile Differentiation: Target Compound vs. N-(4-Bromobenzo[d]thiazol-2-yl)acetamide

The target compound lacks any hydrogen bond donor (HBD = 0) due to the N-methyl substitution on the sulfonamido nitrogen, whereas the simpler analog N-(4-bromobenzo[d]thiazol-2-yl)acetamide retains a secondary amide N–H (HBD = 1). This difference directly impacts membrane permeability, solubility, and target binding thermodynamics. [1] Both compounds share nine hydrogen bond acceptors, but the absence of a donor in the target compound reduces desolvation penalty and may enhance passive membrane diffusion in cell-based assays.

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

Bromine Regioisomer Differentiation: 4-Bromo vs. 6-Bromo Benzothiazole Scaffold Impact on Synthetic Utility

The 4-bromo substitution on the benzothiazole core of the target compound (CAS 1170380-68-3) creates a different steric and electronic environment compared to the 6-bromo regioisomer found in compounds such as N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896360-56-8). The C4 position is ortho to the ring-junction nitrogen and para to the sulfur, resulting in distinct reactivity in palladium-catalyzed cross-coupling reactions. The C4-bromo derivative exhibits greater steric hindrance, which can enhance selectivity in Suzuki or Buchwald-Hartwig couplings where mono-functionalization is desired. [1]

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Sulfonamido-Acetamide Linker vs. Sulfonyl-Benzamide Linker: Topological Polar Surface Area and Solubility Differentiation

The target compound features an N-methylmethylsulfonamido group connected via an acetamide linker (–CH₂–CO–NH–), yielding a topological polar surface area (tPSA) of 20 Ų. [1] In contrast, N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896279-25-7) incorporates a bulkier sulfonyl-benzamide linker, which, while not explicitly computed here, is expected to increase tPSA and molecular weight (C₁₅H₁₁BrN₂O₃S₂, MW 411.3), potentially reducing membrane permeability. The lower molecular weight (378.26 vs. 411.3 g/mol) and compact linker of the target compound confer a ligand efficiency advantage in fragment-based or lead-optimization campaigns. [2]

Drug Design Physicochemical Optimization Solubility

Thiazole Core vs. Thiadiazole Core Differentiation: Impact on Binding Affinity and Target Engagement in Sulfonamido-Acetamide Series

The target compound is built on a benzothiazole core, whereas 4-bromo-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide (CAS 723249-32-9) employs a 1,3,4-thiadiazole core, both sharing the same molecular formula (C₁₁H₁₂BrN₃O₃S₂, MW 378.3). Literature on sulfonamide derivatives indicates that benzothiazole-based sulfonamides generally exhibit higher affinity for carbonic anhydrase isoforms (e.g., CA II, CA IV) compared to their thiadiazole counterparts, with benzothiazole-2-sulfonamides achieving low nanomolar IC₅₀ values. [1] While direct activity data for this specific compound are not publicly available, the benzothiazole scaffold is a privileged structure in CA inhibition, suggesting a differentiated target engagement profile versus thiadiazole isosteres.

Bioisosterism Carbonic Anhydrase Inhibition Scaffold Hopping

Ligand Efficiency Metrics: Target Compound vs. Larger Benzothiazole-Benzamide Hybrids in Fragment-Based Drug Discovery

With a molecular weight of 378.26 g/mol and only two rotatable bonds, the target compound occupies a favorable position in fragment-like chemical space (MW < 300–400 preferred for fragments) compared to larger benzothiazole-benzamide hybrids such as US10202379 Reference Example 629 (C₂₅H₂₃N₃O₄, MW 429.5). The compact acetamide linker and minimal rotatable bond count (2 bonds) reduce entropic penalty upon target binding, potentially yielding higher ligand efficiency (LE) and lipophilic ligand efficiency (LLE) than extended, flexible analogs. [1] This positions the compound as a superior starting point for structure-based drug design where maintaining low molecular complexity while maximizing binding interactions is essential. [2]

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Purity and Characterization Standards: Vendor-Supplied Quality Metrics for Reproducible Research Procurement

Commercially available batches of the target compound are supplied with a standard purity of ≥95% (HPLC) as reported by multiple chemical suppliers. In comparison, structurally related benzothiazole acetamide building blocks such as N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide (CAS 898458-90-7) are offered at ≥98% purity with supporting NMR, HPLC, and GC analytical documentation from suppliers such as Bidepharm. While the target compound's purity specification meets typical screening library requirements (≥95%), researchers requiring ultra-high purity for sensitive biophysical assays (e.g., SPR, ITC) should verify batch-specific certificates of analysis, as the absence of published orthogonal characterization data (NMR, MS) for this compound necessitates supplier-specific quality due diligence.

Quality Control Reproducibility Analytical Chemistry

Recommended Research and Industrial Application Scenarios for N-(4-Bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide (1170380-68-3) Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries for Metalloenzyme Inhibitor Discovery (Carbonic Anhydrase, Kinases)

The benzothiazole core, compact molecular weight (378.26 g/mol), and zero hydrogen bond donor count make this compound an ideal fragment for screening against metalloenzymes such as carbonic anhydrase isoforms, where benzothiazole-sulfonamide hybrids have demonstrated low nanomolar affinity. [1] The 4-bromo substituent provides a synthetic vector for hit elaboration via Suzuki coupling without altering the core binding pharmacophore. [2]

CNS-Penetrant Lead Optimization Programs Requiring Low tPSA and Minimal H-Bond Donors

With a tPSA of 20 Ų, zero H-bond donors, and only two rotatable bonds, this compound meets key physicochemical criteria for blood-brain barrier penetration. [1] It is suited as a starting scaffold for neuroscience target campaigns where minimizing molecular weight and polar surface area is critical for achieving adequate brain exposure. [2]

Selective Derivatization via C4-Bromo Cross-Coupling in Parallel Synthesis Workflows

The 4-bromo substituent, positioned ortho to the benzothiazole nitrogen, offers distinct reactivity in palladium-catalyzed couplings compared to the 6-bromo regioisomer, enabling orthogonal functionalization strategies. [1] This compound is recommended for combinatorial library synthesis where sequential or chemoselective aryl functionalization is required to explore structure-activity relationships around the benzothiazole scaffold. [2]

Biophysical Assay Development (SPR, ITC, DSF) Requiring High-Purity, Low-Complexity Probe Molecules

The compound's low molecular weight, minimal conformational flexibility, and commercial availability at ≥95% purity position it as a suitable probe molecule for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or differential scanning fluorimetry (DSF) assay development. [1] Users should verify batch-specific purity via in-house LC-MS or NMR prior to use in quantitative biophysical measurements, given variable vendor characterization depth. [2]

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